molecular formula C9H8BrN3O B1338584 3-amino-6-bromo-2-methylquinazolin-4(3H)-one CAS No. 71822-97-4

3-amino-6-bromo-2-methylquinazolin-4(3H)-one

Cat. No.: B1338584
CAS No.: 71822-97-4
M. Wt: 254.08 g/mol
InChI Key: WVFFEYPEJIRJEQ-UHFFFAOYSA-N
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Description

3-amino-6-bromo-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4H-quinazolin-4-one and bromine.

    Bromination: The bromination of 2-methyl-4H-quinazolin-4-one is carried out using bromine in an appropriate solvent like acetic acid to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is studied for its potential as a building block in organic synthesis and medicinal chemistry.

Biology: : It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: : Research may focus on its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.

Industry: : The compound could be used in the development of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific kinases or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-bromo-2-methylquinazolin-4(3H)-one: Lacks the amino group, which may influence its solubility and interaction with biological targets.

    3-amino-6-chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.

Uniqueness

  • The presence of both the amino and bromine groups in 3-amino-6-bromo-2-methylquinazolin-4(3H)-one provides unique reactivity patterns and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-amino-6-bromo-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFEYPEJIRJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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